2-(5-Amino-2-oxopiperidin-1-yl)-N-ethylpropanamide is a synthetic compound known for its potential applications in various scientific fields, including medicinal chemistry and biochemistry. The compound features a unique structure that includes a piperidinone ring, an amide functional group, and an ethyl group. This combination of structural elements contributes to its biological activity and utility in research.
This compound falls under the category of amides, specifically those derived from piperidine derivatives. It is classified as a small organic molecule with potential pharmacological properties, making it of interest to researchers in drug development and biochemical studies.
The synthesis of 2-(5-Amino-2-oxopiperidin-1-yl)-N-ethylpropanamide typically involves the reaction of 5-amino-2-oxopiperidine with N-ethylpropanamide. The general synthetic route can be outlined as follows:
The reaction conditions must be optimized for yield and purity, typically involving careful temperature control and monitoring of reaction progress through techniques such as thin-layer chromatography.
The molecular structure of 2-(5-Amino-2-oxopiperidin-1-yl)-N-ethylpropanamide can be represented by its IUPAC name and corresponding structural formula:
This structure reveals the presence of an amide bond and a piperidinone ring, which are crucial for its biological activity .
| Property | Value |
|---|---|
| Molecular Formula | C10H19N3O2 |
| Molecular Weight | 213.28 g/mol |
| IUPAC Name | 2-(5-Amino-2-oxopiperidin-1-yl)-N-ethylpropanamide |
| InChI | InChI=1S/C10H19N3O2/c1-7(2)13-11(16)8(3)14-6-9(12)4-5-10(14)15/h7-9H,4-6,12H2,1-3H3,(H,13,16) |
2-(5-Amino-2-oxopiperidin-1-yl)-N-ethylpropanamide can participate in various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or tailor it for specific applications.
The mechanism of action for 2-(5-Amino-2-oxopiperidin-1-yl)-N-ethylpropanamide involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. Upon binding to these targets, the compound can modulate their activity, influencing various biochemical pathways. The exact mechanisms depend on the context of use and the specific biological systems being studied .
The physical properties of 2-(5-Amino-2-oxopiperidin-1-yl)-N-ethylpropanamide include:
Key chemical properties include:
These properties are crucial for determining how the compound behaves in various experimental settings .
The applications of 2-(5-Amino-2-oxopiperidin-1-yl)-N-ethylpropanamide span several fields:
This compound's versatility makes it a valuable asset in both academic research and industrial applications, highlighting its potential impact across various scientific domains.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: